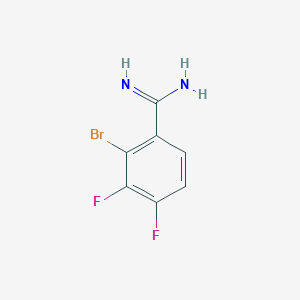
2-Bromo-3,4-difluorobenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-difluorobenzimidamide is an organic compound that belongs to the class of benzimidamides. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzimidamide core. Benzimidamides are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-difluorobenzimidamide typically involves the bromination and fluorination of benzimidamide precursors. One common method involves the use of m-fluorobenzotrifluoride as a starting material, which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target compound . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,4-difluorobenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various fluorinating agents for fluorination.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
2-Bromo-3,4-difluorobenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4-difluorobenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Another brominated compound with similar chemical properties.
2-Fluoro-4-methylpyridine: A fluorinated compound used in similar synthetic applications.
Uniqueness
2-Bromo-3,4-difluorobenzimidamide is unique due to the specific arrangement of bromine and fluorine atoms on the benzimidamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H5BrF2N2 |
|---|---|
Poids moléculaire |
235.03 g/mol |
Nom IUPAC |
2-bromo-3,4-difluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrF2N2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H3,11,12) |
Clé InChI |
PPOOMMBIXFRDHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=N)N)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)
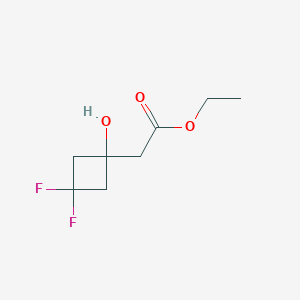
![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)
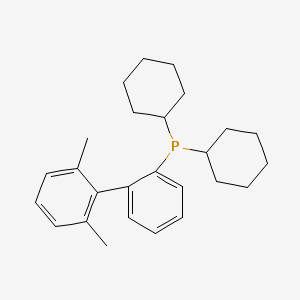

![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
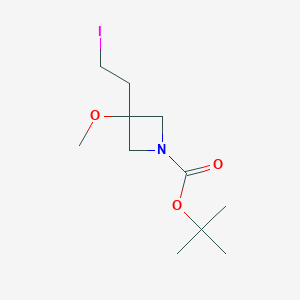


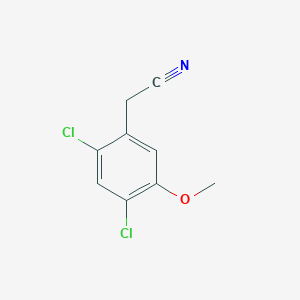
![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)



